1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone
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Overview
Description
1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone is an organic compound that features an aziridine ring attached to a phenyl group substituted with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone can be synthesized through a multi-step process involving the formation of the aziridine ring and subsequent attachment to the trimethoxyphenyl group. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate aziridine precursor under acidic or basic conditions to form the desired product. The reaction conditions typically include:
Temperature: Moderate temperatures (20-50°C)
Solvent: Common solvents like dichloromethane or ethanol
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include:
Reaction Scale: Large reactors with precise temperature and pressure control
Purification: Techniques like recrystallization, distillation, or chromatography
Safety: Handling of hazardous reagents and waste management
Chemical Reactions Analysis
Types of Reactions: 1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the aziridine ring with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran
Substitution: Amines, thiols, in solvents like ethanol or water
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Derivatives with new functional groups replacing the aziridine ring
Scientific Research Applications
1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone has several scientific research applications, including:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, forming reactive intermediates that can covalently modify target molecules. This modification can alter the function of the target, leading to various biological effects. Key pathways involved include:
Enzyme Inhibition: Covalent modification of enzyme active sites, leading to inhibition of enzyme activity.
Receptor Binding: Interaction with receptors, potentially modulating signal transduction pathways.
Comparison with Similar Compounds
1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone can be compared with other aziridine-containing compounds and trimethoxyphenyl derivatives. Similar compounds include:
1-(Aziridin-1-yl)-2-phenylethanone: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
2-(3,4,5-Trimethoxyphenyl)ethanamine: Contains an amine group instead of the aziridine ring, leading to different biological activities.
Uniqueness: The presence of both the aziridine ring and the trimethoxyphenyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
15257-80-4 |
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Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C13H17NO4/c1-16-10-6-9(8-12(15)14-4-5-14)7-11(17-2)13(10)18-3/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
YSJUZRHMKVVAFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)N2CC2 |
Origin of Product |
United States |
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